4-(5-Bromo-2-methylphenoxy)piperidine

Sigma receptor pharmacology CNS drug discovery Receptor binding assays

4-(5-Bromo-2-methylphenoxy)piperidine is a substituted piperidine derivative with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol. The compound features a piperidine ring linked via an ether oxygen to a 5-bromo-2-methylphenyl moiety, positioning the bromine atom at the 5-position of the phenyl ring and a methyl group at the 2-position.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
CAS No. 1696933-24-0
Cat. No. B1449937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromo-2-methylphenoxy)piperidine
CAS1696933-24-0
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)OC2CCNCC2
InChIInChI=1S/C12H16BrNO/c1-9-2-3-10(13)8-12(9)15-11-4-6-14-7-5-11/h2-3,8,11,14H,4-7H2,1H3
InChIKeyHRPRZFJPHMVKEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Bromo-2-methylphenoxy)piperidine (CAS 1696933-24-0): Sourcing Guide and Comparator Analysis


4-(5-Bromo-2-methylphenoxy)piperidine is a substituted piperidine derivative with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . The compound features a piperidine ring linked via an ether oxygen to a 5-bromo-2-methylphenyl moiety, positioning the bromine atom at the 5-position of the phenyl ring and a methyl group at the 2-position . This structural arrangement distinguishes it from isomeric bromo-methylphenoxy-piperidine analogs where substituent positions vary (e.g., 2-bromo-4-methyl, 3-bromo-4-methyl, or 4-bromo-2-methyl substitution patterns) [1]. The compound is utilized as a chemical intermediate and building block in medicinal chemistry and organic synthesis .

Why 4-(5-Bromo-2-methylphenoxy)piperidine Cannot Be Interchanged with Isomeric Analogs


Bromo-methylphenoxy-piperidine analogs sharing the same empirical formula exhibit substitution pattern-dependent differences in receptor binding selectivity and enzyme inhibition profiles that preclude generic interchange in research applications. Regioisomers such as 4-(2-bromo-4-methylphenoxy)piperidine, 3-(2-bromo-4-methylphenoxy)piperidine, and 4-[(4-bromo-2-methylphenoxy)methyl]piperidine present distinct spatial arrangements of the bromine and methyl substituents, which critically affect ligand-receptor recognition, hydrogen bonding geometry, and hydrophobic pocket occupancy [1]. The 5-bromo-2-methyl substitution pattern confers a specific binding orientation to sigma-2 receptors (Ki = 90 nM in rat PC12 cells) [2], while alternative isomeric arrangements are documented to engage sigma receptors with differing affinity or selectivity profiles [1]. Additionally, the ether-linked piperidine core of this specific regioisomer has been reported to inhibit PDHK2 (IC50 = 132 nM) and 5-lipoxygenase (IC50 = 3.6 μM), whereas positional isomer effects on these targets remain uncharacterized or unpublished [3]. Procurement decisions based solely on molecular formula without verification of substitution pattern risk experimental irreproducibility and invalid structure-activity correlations.

Quantitative Differentiation Evidence for 4-(5-Bromo-2-methylphenoxy)piperidine vs. Structural Analogs


Sigma-2 Receptor Binding Affinity vs. Sigma-1 Selectivity Profile

4-(5-Bromo-2-methylphenoxy)piperidine demonstrates high-affinity binding to the sigma-2 receptor with a Ki value of 90 nM in rat PC12 cell membranes [1]. In contrast, its binding affinity for the sigma-1 receptor in guinea pig cerebral homogenate is significantly lower (Ki = 660 nM) [2], yielding a sigma-2/sigma-1 selectivity ratio of approximately 7.3-fold. This selectivity profile differs from that of 4-(2-bromo-4-methylphenoxy)piperidine, a regioisomer identified as a sigma receptor ligand for radiolabeled probe development , for which comparative sigma-2 versus sigma-1 selectivity data are not publicly reported. The bromine at the 5-position in combination with the 2-methyl group confers preferential sigma-2 engagement relative to alternative substitution patterns.

Sigma receptor pharmacology CNS drug discovery Receptor binding assays

PDHK2 Enzyme Inhibition Potency: Quantitative Activity Data

In a radiometric biochemical kinase assay, 4-(5-Bromo-2-methylphenoxy)piperidine inhibited pyruvate dehydrogenase kinase 2 (PDHK2) with an IC50 value of 132 nM [1]. PDHK2 is a key regulatory enzyme in cancer metabolism and glucose homeostasis. No published inhibition data for PDHK2 have been identified for regioisomeric analogs such as 4-(2-bromo-4-methylphenoxy)piperidine, 3-(2-bromo-4-methylphenoxy)piperidine, or 4-[(4-bromo-2-methylphenoxy)methyl]piperidine. The presence of this specific activity profile provides a quantitative selection criterion for research applications involving PDHK2 modulation, where alternative substitution patterns lack validated biochemical potency metrics.

Cancer metabolism Kinase inhibition PDHK2 inhibitors

5-Lipoxygenase Inhibition: Baseline Activity for Inflammation Research

4-(5-Bromo-2-methylphenoxy)piperidine inhibits 5-lipoxygenase (5-LO) in human neutrophils with an IC50 value of 3.6 μM (3.60E+3 nM), as measured by product formation in a cell-intact assay in the presence of 20 μM A23187/AA ionophore [1]. 5-Lipoxygenase is the initiating enzyme in leukotriene biosynthesis and a therapeutic target for inflammatory and allergic diseases. The piperidine scaffold is recognized as a privileged structure for 5-LO modulation, with substitution patterns influencing potency and isoform selectivity [2]. While this IC50 value places the compound in a micromolar potency range, it offers a defined activity benchmark against which 5-position bromo-substituted analogs can be compared, whereas 2-bromo-4-methyl or 4-bromo-2-methyl regioisomers lack published 5-LO inhibition data for direct potency comparison.

Inflammation 5-LOX inhibition Leukotriene pathway

Monoamine Transporter Inhibition Profile: Serotonin vs. Dopamine Uptake

In cell-based uptake assays using HEK293 cells expressing human transporters, 4-(5-Bromo-2-methylphenoxy)piperidine inhibits [3H]-5-HT re-uptake at human SERT with an IC50 of 70.9 μM (7.09E+4 nM) and inhibits [3H]-dopamine re-uptake at human DAT with an IC50 of 4.1 μM (4.10E+3 nM) [1][2]. This yields a SERT/DAT selectivity ratio of approximately 17.3-fold, indicating preferential dopamine transporter inhibition over serotonin transporter inhibition. The biological significance of monoamine transporter modulation is well-established in neuropsychiatric drug discovery [3]. While these potency values are moderate, the quantified selectivity ratio provides a measurable differentiation metric for this specific substitution pattern relative to uncharacterized isomeric analogs, for which no monoamine uptake inhibition data are publicly reported.

Monoamine transporters SERT inhibition DAT inhibition Neuropharmacology

Predicted Physicochemical Properties vs. Isomeric Analogs

The predicted physicochemical profile of 4-(5-Bromo-2-methylphenoxy)piperidine includes a boiling point of 339.9 ± 42.0 °C, density of 1.321 ± 0.06 g/cm³, and pKa of 9.70 ± 0.10 . While these predicted values serve as baseline characterization data, regioisomers such as 4-(2-bromo-4-methylphenoxy)piperidine, 3-(2-bromo-4-methylphenoxy)piperidine, and 3-[(4-bromo-2-methylphenoxy)methyl]piperidine have identical molecular formula (C12H16BrNO) and molecular weight (~270.17) but may exhibit differing chromatographic retention, solubility, and stability profiles due to altered electronic and steric effects from the shifted substituent positions [1]. The pKa value of approximately 9.70 indicates that the piperidine nitrogen will be predominantly protonated at physiological pH, a property common to piperidine-based compounds. This predicted pKa differs from the known pKa of unsubstituted piperidine (~11.2), reflecting the electron-withdrawing influence of the phenoxy substituent.

ADME prediction Physicochemical properties LogP pKa

Validated Application Scenarios for 4-(5-Bromo-2-methylphenoxy)piperidine Based on Quantitative Evidence


Sigma-2 Receptor Pharmacology Studies

This compound serves as a characterized sigma-2 receptor ligand for neuroscience and oncology research programs investigating sigma-2 receptor function. With a documented Ki of 90 nM at sigma-2 receptors in rat PC12 cells and a 7.3-fold selectivity ratio over sigma-1 receptors (Ki = 660 nM), it provides a selectivity-profiled tool for distinguishing sigma-2-mediated effects from sigma-1-mediated signaling. Researchers requiring a defined sigma-2/sigma-1 selectivity profile should prioritize this specific substitution pattern over uncharacterized isomeric analogs such as 4-(2-bromo-4-methylphenoxy)piperidine, for which sigma-2 versus sigma-1 selectivity data are not publicly available [1][2].

PDHK2 Inhibitor Development and Cancer Metabolism Research

The compound exhibits validated PDHK2 inhibition with an IC50 of 132 nM in radiometric biochemical kinase assays. PDHK2 regulates pyruvate dehydrogenase complex activity and is implicated in cancer cell metabolic reprogramming (Warburg effect). This specific substitution pattern provides a quantified starting point for structure-activity relationship (SAR) exploration targeting PDHK2, whereas isomeric bromo-methylphenoxy-piperidine analogs lack publicly documented PDHK2 inhibitory activity. Researchers should confirm target engagement and selectivity in their specific cellular or in vivo systems [1].

Dopamine Transporter (DAT) Preferential Pharmacological Studies

In monoamine transporter assays using human SERT and DAT expressed in HEK293 cells, this compound inhibits DAT with an IC50 of 4.1 μM and SERT with an IC50 of 70.9 μM, yielding a 17.3-fold selectivity favoring DAT inhibition. This characterized selectivity profile supports research applications focused on dopaminergic pathways, including studies of attention, reward circuitry, and movement disorders. The documented DAT-preferring activity distinguishes this substitution pattern from alternative piperidine derivatives that may exhibit distinct SERT/DAT selectivity profiles. Experimental confirmation of functional effects (e.g., uptake inhibition versus substrate release) is recommended [1][2].

5-Lipoxygenase Pathway Modulation in Inflammation Research

This compound inhibits 5-lipoxygenase (5-LO) in human neutrophils with an IC50 of 3.6 μM, as measured in a cell-intact assay under A23187/AA ionophore stimulation. 5-LO catalyzes the initial step in leukotriene biosynthesis, and inhibitors of this enzyme are relevant to asthma, allergic rhinitis, and cardiovascular inflammation research. The documented micromolar potency in a physiologically relevant human neutrophil assay provides a benchmark for this specific substitution pattern, enabling its use as a reference compound in 5-LO pathway studies where regioisomer-specific effects on enzyme inhibition warrant investigation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Bromo-2-methylphenoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.